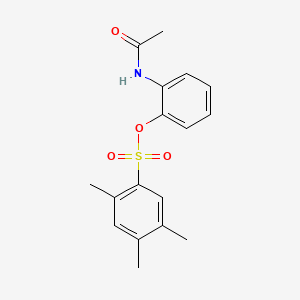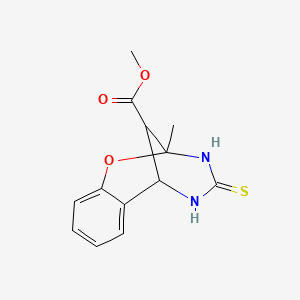![molecular formula C29H24ClNO5S B13380010 Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13380010.png)
Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a molecular formula of C27H26ClN3O5S . This compound is notable for its intricate structure, which includes a thiophene ring, a benzylidene group, and various functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzylidene group: This step involves a condensation reaction between an aldehyde and a benzyl compound.
Attachment of the chlorobenzyl group: This is usually done through an etherification reaction.
Final assembly: The intermediate compounds are then combined under specific reaction conditions to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:
- Ethyl 2-{ (2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinoacetyl}amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- Ethyl 2-{ (2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinoacetyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can influence their reactivity and applications.
Propriétés
Formule moléculaire |
C29H24ClNO5S |
|---|---|
Poids moléculaire |
534.0 g/mol |
Nom IUPAC |
ethyl (5Z)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(2-methylbenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C29H24ClNO5S/c1-3-35-29(34)25-26(32)24(37-28(25)31-27(33)22-10-6-4-8-18(22)2)16-20-9-5-7-11-23(20)36-17-19-12-14-21(30)15-13-19/h4-16,32H,3,17H2,1-2H3/b24-16-,31-28? |
Clé InChI |
VVBCZLIKYIQKNY-HEVMCXDHSA-N |
SMILES isomérique |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)/SC1=NC(=O)C4=CC=CC=C4C)O |
SMILES canonique |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)SC1=NC(=O)C4=CC=CC=C4C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-anilino-4-oxo-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379932.png)
![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13379936.png)

![Ethyl 2-({4-[(4-{2-[1-(ethoxycarbonyl)-2-oxopropylidene]hydrazino}anilino)carbonyl]phenyl}hydrazono)-3-oxobutanoate](/img/structure/B13379952.png)
![(5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379955.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B13379969.png)
![methyl 2-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13379988.png)
![Ethyl 2-(benzoylamino)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379990.png)
![Ethyl 2-(benzoylamino)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379991.png)
![3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B13379994.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-mesitylacetamide](/img/structure/B13380000.png)
![(5Z)-2-(3-chloro-4-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380001.png)

